

(2R)-Vildagliptin discovery and development history

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An In-depth Technical Guide to the Discovery and Development of (2S)-Vildagliptin

Introduction

Vildagliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1] Marketed under the brand name Galvus, among others, it is primarily used for the management of type 2 diabetes mellitus (T2DM).[1] The therapeutic efficacy of Vildagliptin lies in its ability to enhance the body's own mechanism of glucose control by preventing the degradation of incretin hormones.[2] It is important to note that the biologically active stereoisomer of Vildagliptin is the (2S)-enantiomer, which is the form used in the pharmaceutical product.[3] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of (2S)-Vildagliptin, tailored for researchers, scientists, and drug development professionals.

Discovery and Early Development

The journey to Vildagliptin began with the discovery of the incretin hormone glucagon-like peptide-1 (GLP-1) and the recognition of its potential in treating T2DM.[4] A significant breakthrough occurred with the understanding that the enzyme dipeptidyl peptidase-4 (DPP-4) is responsible for the rapid inactivation of GLP-1.[4] This led to the hypothesis that inhibiting DPP-4 could prolong the action of endogenous GLP-1 and thus improve glycemic control.

The Sandoz/Novartis DPP-4 program was pivotal in the development of this class of drugs.[4] Initial research led to the discovery of DPP-728, which in 1999 provided the first proof-of-

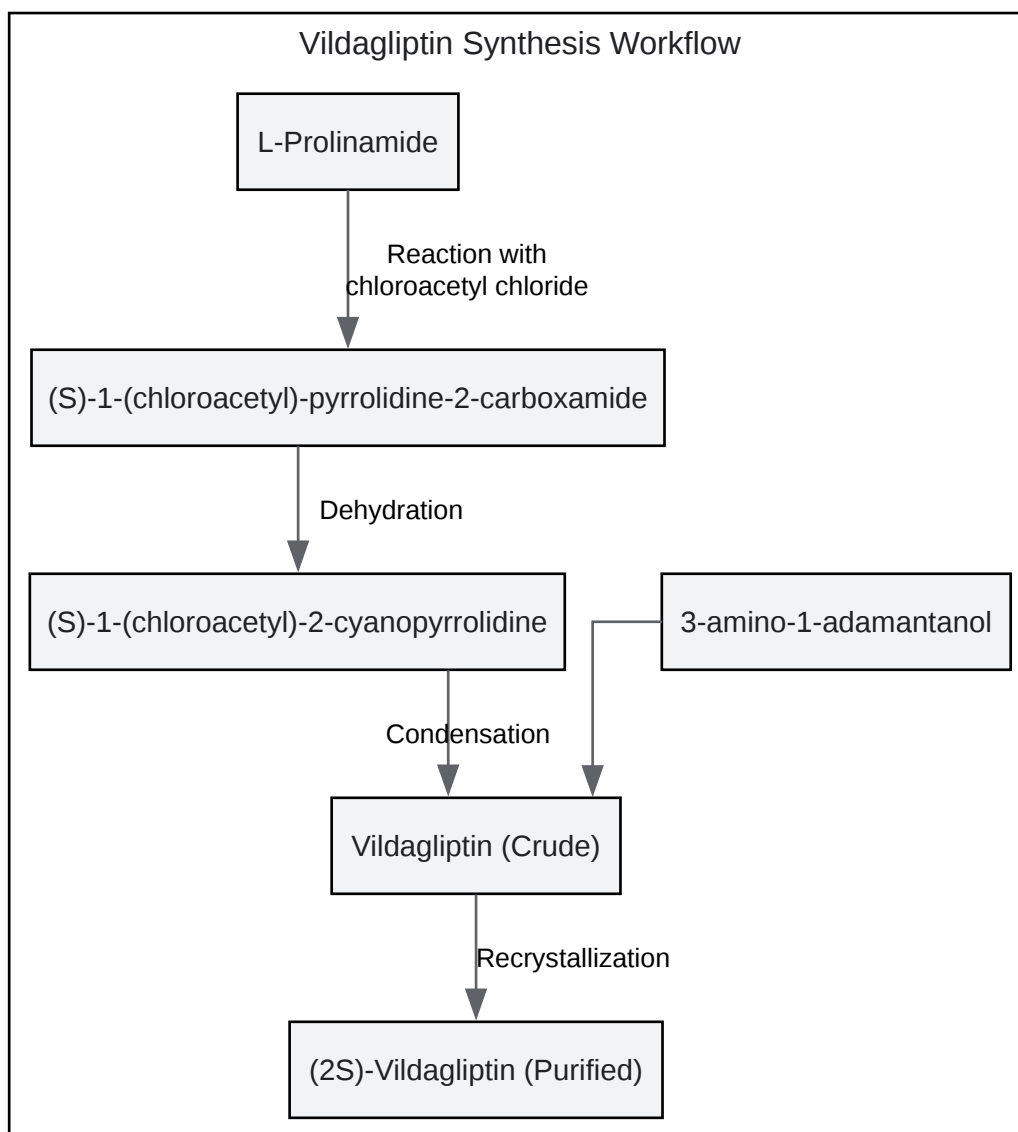
concept in humans that a DPP-4 inhibitor could effectively manage glucose levels in patients with T2DM.[4] However, further research aimed to improve the binding kinetics of DPP-728. These efforts, led by Ed Villhauer and his colleagues, resulted in the discovery of Vildagliptin (initially coded as LAF237) in 1998.[4] Vildagliptin was engineered to have an attenuated dissociation rate from the DPP-4 enzyme, leading to prolonged inhibition.[4][5]

Chemical Synthesis of (2S)-Vildagliptin

The synthesis of Vildagliptin is a multi-step process that requires careful control of stereochemistry to yield the desired (2S)-enantiomer, which possesses the biological activity.[3][6] Several synthetic routes have been developed, with a common approach starting from L-proline or its derivatives.[7][8]

General Synthetic Workflow

A representative synthesis involves the reaction of a protected L-proline derivative with chloroacetyl chloride, followed by condensation with 3-amino-1-adamantanol.[9][10]



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A simplified workflow for the synthesis of (2S)-Vildagliptin.

Experimental Protocol: Condensation of (S)-1-(chloroacetyl)-2-cyanopyrrolidine with 3-amino-1-adamantanol

The final key step in many synthetic routes to Vildagliptin is the condensation of the chloroacetylated pyrrolidine intermediate with 3-amino-1-adamantanol. The following is a generalized protocol based on common synthetic descriptions.

- **Reactant Preparation:** Dissolve (S)-1-(chloroacetyl)-2-cyanopyrrolidine and 3-amino-1-adamantanol in a suitable inert solvent, such as tetrahydrofuran (THF) or acetonitrile.
- **Base Addition:** Add a base, for example, potassium carbonate or another suitable inorganic or organic base, to the reaction mixture to act as a proton scavenger.
- **Reaction Conditions:** Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete, typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the reaction mass to remove the inorganic salts.
- **Extraction:** Extract the filtrate with a suitable organic solvent, such as dichloromethane (DCM).
- **Concentration:** Concentrate the combined organic layers under reduced pressure to obtain the crude Vildagliptin product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final, high-purity (2S)-Vildagliptin.

Mechanism of Action

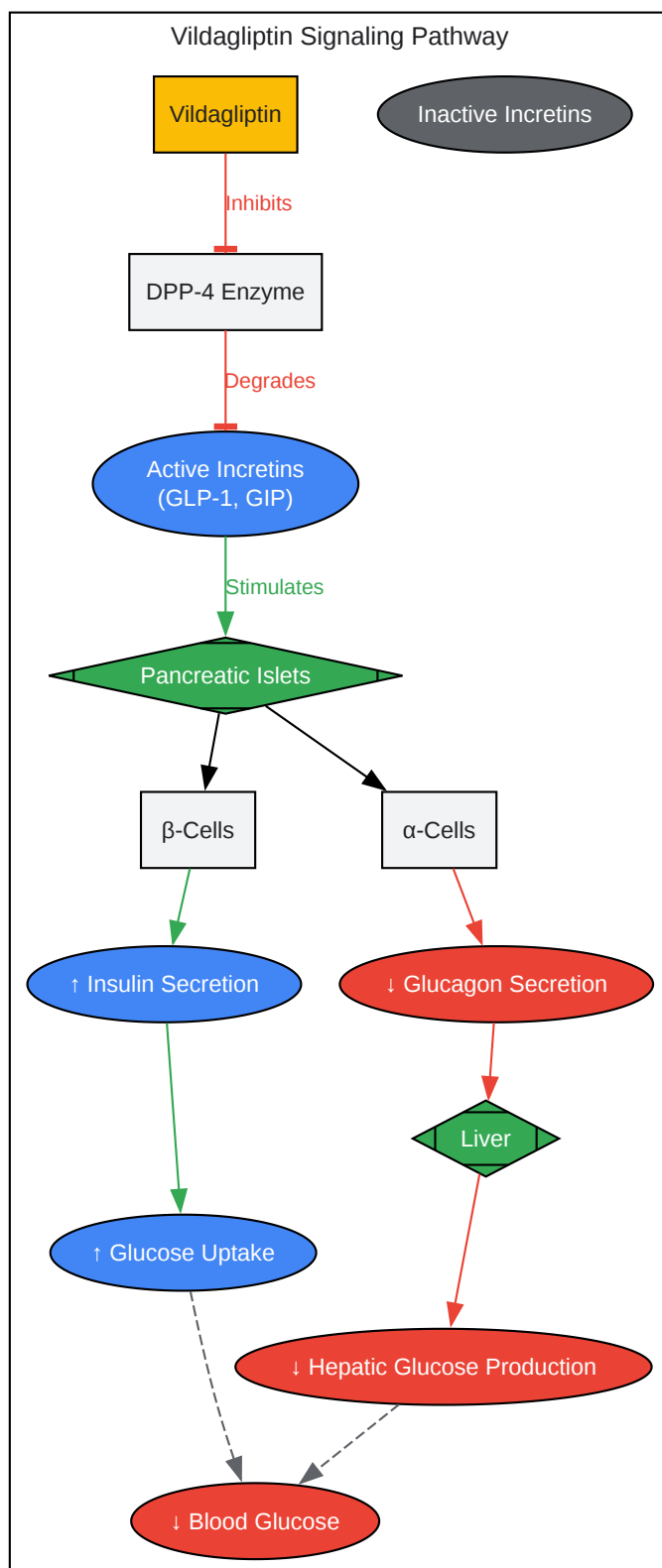
Vildagliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.^[11] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).^{[11][12]}

By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP in the bloodstream.^[2] This leads to several downstream effects that improve glycemic control in a glucose-dependent manner:^{[2][5]}

- **Enhanced Insulin Secretion:** Increased GLP-1 and GIP levels stimulate the pancreatic β -cells to release more insulin in response to elevated blood glucose levels, such as after a meal.^[11]

- **Suppressed Glucagon Secretion:** Elevated GLP-1 levels act on pancreatic α -cells to suppress the secretion of glucagon, particularly in hyperglycemic states.[\[2\]](#)[\[13\]](#) This reduces hepatic glucose production.
- **Improved Islet Cell Sensitivity:** Vildagliptin has been shown to improve the sensitivity of both α - and β -cells to glucose.[\[4\]](#)[\[14\]](#)

Because these actions are glucose-dependent, Vildagliptin has a low risk of causing hypoglycemia.[\[5\]](#)



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Mechanism of action of Vildagliptin in improving glycemic control.

Structure-Activity Relationship (SAR)

The high potency and selectivity of Vildagliptin as a DPP-4 inhibitor are attributed to its specific molecular structure. The key structural features and their interactions with the DPP-4 active site are:

- **Cyanopyrrolidine Moiety:** This group binds to the S1 subsite of the DPP-4 enzyme.^[15] The nitrile group is crucial for the interaction and covalent binding to the catalytic site of the enzyme.^{[5][15]}
- **Hydroxy Adamantyl Group:** This bulky, lipophilic group interacts with the S2 subsite of DPP-4, contributing to the high affinity and selectivity of the molecule.^[15]

The specific (2S) stereochemistry is essential for the correct orientation of these functional groups within the enzyme's active site, ensuring effective inhibition.^[3]

Preclinical Development

Before human trials, Vildagliptin underwent extensive preclinical evaluation in various in vitro and in vivo models. These studies demonstrated its efficacy and safety profile.

- **In Vitro Studies:** Confirmed the potent and selective inhibition of the DPP-4 enzyme.
- **In Vivo Animal Studies:** Studies in animal models of T2DM, such as obese Zucker rats, showed that Vildagliptin improved glycemia and augmented insulin secretion after an oral glucose challenge.^[4] It was also shown to have beneficial effects on pancreatic beta-cell function, including increasing beta-cell production and inhibiting apoptosis.^[16]

Parameter	Animal Model	Key Finding	Reference
Glycemic Control	Obese Zucker Rats	Improved glycemia and augmented insulin secretion after oral glucose.	[4]
Incretin Levels	High-fat diet-fed mice	Increased levels of active GLP-1 and GIP.	[4]
Beta-Cell Function	Preclinical models	Increased beta-cell production and inhibition of apoptosis.	[16]
Pancreatic Safety	Rodents (rats and mice)	No evidence of pancreatitis at doses ~200 times the human exposure.	[17]

Clinical Development

The clinical development program for Vildagliptin has been extensive, evaluating its efficacy and safety as both monotherapy and in combination with other antidiabetic agents across a broad range of patients with T2DM.[\[14\]](#)[\[18\]](#)[\[19\]](#)

Monotherapy Trials

Clinical trials of Vildagliptin as a monotherapy demonstrated clinically meaningful reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo.[\[13\]](#)[\[18\]](#)[\[20\]](#)

Trial Phase / Duration	Patient Population	Vildagliptin Dose	Mean Change in HbA1c from Baseline	Mean Change in FPG from Baseline	Reference
Phase III / 24 weeks	Drug-naïve T2DM	50 mg once daily	-0.5%	-14.4 mg/dL	[13]
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Phase III / 24 weeks	Drug-naïve T2DM	100 mg once daily	-0.6%	-18.0 mg/dL	[13]
Pooled Data	Drug-naïve T2DM	100 mg daily	-0.7% to -2.1% (depending on baseline HbA1c)	N/A	[4]

Combination Therapy Trials

Vildagliptin has shown significant efficacy when used as an add-on therapy for patients inadequately controlled on other oral antidiabetic drugs.[\[16\]](#)[\[18\]](#)

Combination Agent	Trial Duration	Vildagliptin Dose	Mean Change in HbA1c from Baseline	Key Comparison	Reference
Metformin	24 weeks	50 mg twice daily	-1.1%	Significantly greater reduction than metformin alone.	[18]
Pioglitazone	24 weeks	50 mg twice daily	-0.9%	Comparable to add-on pioglitazone (-1.0%) but without weight gain.	[18]
α -glucosidase inhibitor	12 weeks	50 mg twice daily	Statistically significant reduction vs. placebo.	Vildagliptin significantly reduced FBG, PPG, and HbA1c levels.	[21]
Metformin (Initial Combo)	N/A	50 mg twice daily	-1.9%	Robust reduction in drug-naïve patients.	[18]

Safety and Tolerability

Across numerous clinical trials and post-marketing surveillance, Vildagliptin has demonstrated a favorable safety and tolerability profile.[\[17\]](#) The overall incidence of adverse events is similar to that of placebo.[\[17\]](#) Notably, treatment with Vildagliptin is associated with:

- Low risk of hypoglycemia: Due to its glucose-dependent mechanism of action.[\[5\]](#)[\[17\]](#)

- Weight neutrality: Vildagliptin does not typically cause weight gain, which is a significant advantage in the management of T2DM.[17][18]
- Cardiovascular Safety: Meta-analyses of a large number of patients have indicated that Vildagliptin does not increase cardiovascular risk.[13]

Conclusion

The discovery and development of (2S)-Vildagliptin represent a significant advancement in the treatment of type 2 diabetes mellitus, stemming from a deep understanding of the incretin system. From the initial proof-of-concept with DPP-728 to the refined pharmacology of Vildagliptin, its development journey highlights a successful, target-based approach to drug design.[4][19] Through extensive preclinical and clinical evaluation, Vildagliptin has been established as an effective and well-tolerated therapeutic option, offering robust glycemic control with a low risk of hypoglycemia and no weight gain, both as a monotherapy and in combination with other antidiabetic agents.[17][18][20]

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References

1. Vildagliptin - Wikipedia [en.wikipedia.org]
2. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
4. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]
5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 10. WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents [patents.google.com]
- 11. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Expert eValuation of Efficacy and Rationality of Vildagliptin “EVER-Vilda”: An Indian Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vildagliptin Oral Antidiabetic Agent - For The Treatment of Type 2 Diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vildagliptin: clinical trials programme in monotherapy and combination therapy for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 21. Randomized controlled clinical trial of a combination therapy of vildagliptin plus an α -glucosidase inhibitor for patients with type II diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
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